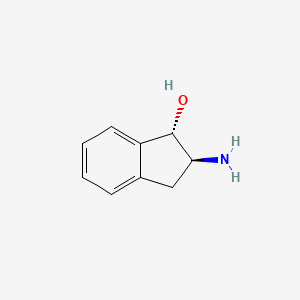

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

Descripción

BenchChem offers high-quality (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWYGWEVVDLT-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Stereochemical Architecture and Synthesis of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol: A Technical Guide

Executive Summary

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol, commonly referred to as (1S,2S)-trans-2-amino-1-indanol (CAS No. 32151-02-3), is a highly rigid, chiral amino alcohol[1]. While its structural cousin, (1S,2R)-cis-1-amino-2-indanol, is widely recognized as the core chiral building block for the HIV protease inhibitor Indinavir, the (1S,2S)-trans isomer serves a distinct and equally critical role in advanced organic synthesis. Its rigid bicyclic framework and trans-diaxial functional group arrangement make it an exceptional chiral auxiliary, chiral ligand for asymmetric catalysis, and a versatile scaffold for drug discovery[2].

This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, details a self-validating protocol for its asymmetric synthesis, and outlines its applications in modern pharmaceutical development.

Structural & Stereochemical Foundations

The indane framework (2,3-dihydro-1H-indene) imposes significant conformational rigidity. In (1S,2S)-2-amino-1-indanol, the hydroxyl group is located at the benzylic C1 position, while the amino group resides at the aliphatic C2 position. The (1S,2S) absolute configuration dictates a trans relationship between these two functional groups.

Because the five-membered cyclopentane ring is fused to a planar benzene ring, the trans substituents are forced into a pseudo-diaxial conformation. This prevents the strong intramolecular hydrogen bonding typically seen in cis-amino alcohols, fundamentally altering the molecule's nucleophilicity, solubility, and coordination chemistry.

Data Presentation: Stereochemical Comparison

To highlight the impact of stereochemistry on physicochemical properties, Table 1 contrasts the target compound with its Indinavir-associated diastereomer[3].

| Property | (1S,2S)-2-Amino-1-indanol | (1S,2R)-1-Amino-2-indanol |

| CAS Number | 32151-02-3 | 126456-43-7 |

| Relative Stereochemistry | trans (1S, 2S) | cis (1S, 2R) |

| Hydroxyl Position | C1 (Benzylic) | C2 (Aliphatic) |

| Amino Position | C2 (Aliphatic) | C1 (Benzylic) |

| Primary Application | Chiral auxiliary, asymmetric ligand | HIV Protease Inhibitor precursor |

| Intramolecular H-Bonding | Weak (Trans-diaxial orientation) | Strong (Cis-coplanar orientation) |

| 1H NMR (C1-H) Coupling | J≈7−8 Hz (Trans coupling) | J≈4−5 Hz (Cis coupling) |

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of enantiomerically pure (1S,2S)-2-amino-1-indanol requires precise control over both relative diastereoselectivity and absolute enantioselectivity. The most robust industrial and laboratory-scale approach involves the epoxidation of indene[4], followed by regioselective azidolysis and an enzymatic kinetic resolution[5].

Causality of Experimental Choices

-

Regioselective Epoxide Opening: When racemic indene oxide is treated with sodium azide ( NaN3 ) and ammonium chloride ( NH4Cl ), the nucleophilic azide ion must choose between the C1 and C2 carbons. While the benzylic C1 position is electronically activated, the rigid bicyclic nature of the indane system makes C1 sterically hindered. Consequently, SN2 attack occurs predominantly at the less hindered C2 position. The requisite anti-periplanar approach of the SN2 mechanism guarantees the formation of trans-2-azido-1-indanol.

-

Enzymatic Kinetic Resolution: Candida antarctica Lipase B (CALB) is selected because its active site perfectly discriminates between the enantiomers of secondary alcohols based on the steric bulk of the adjacent stereocenter[5]. By using vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the acylation step irreversible, driving the kinetic resolution of the (1R,2R) enantiomer to completion and leaving the desired (1S,2S)-azido alcohol unreacted[6].

Caption: Workflow for the asymmetric synthesis and kinetic resolution of (1S,2S)-2-amino-1-indanol.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains explicit analytical checkpoints to prevent the propagation of errors.

Phase 1: Epoxidation and Regioselective Azidolysis

-

Epoxidation: Dissolve indene (1.0 eq) in CH2Cl2 and cool to 0°C. Add m-CPBA (1.1 eq) dropwise. Stir for 4 hours.

-

Validation Checkpoint: TLC (Hexane/EtOAc 8:2) must show the disappearance of indene ( Rf≈0.9 ) and the appearance of indene oxide ( Rf≈0.6 ).

-

-

Azidolysis: Concentrate the organic layer and redissolve the crude epoxide in an EtOH/Water (8:2) mixture. Add NaN3 (1.5 eq) and NH4Cl (1.5 eq). Reflux at 80°C for 12 hours.

-

Validation Checkpoint: Isolate a small aliquot. IR spectroscopy must reveal a strong, sharp azide stretching band at ~2100 cm⁻¹ . Absence of this band indicates a failure in the epoxide ring-opening.

-

Phase 2: Enzymatic Kinetic Resolution

-

Acylation: Suspend the racemic trans-2-azido-1-indanol in methyl tert-butyl ether (MTBE). Add CALB (10% w/w) and vinyl acetate (3.0 eq)[5].

-

Incubation: Stir at 30°C.

-

Validation Checkpoint: Monitor strictly via chiral HPLC (e.g., Chiralcel OD-H column). The reaction must be terminated at exactly 50% conversion to ensure maximum enantiomeric excess ( ee ) of the unreacted (1S,2S) enantiomer.

-

-

Separation: Filter off the immobilized enzyme. Separate the (1S,2S)-azido alcohol from the (1R,2R)-acetate byproduct via silica gel column chromatography.

Phase 3: Catalytic Reduction

-

Hydrogenation: Dissolve the enantiopure (1S,2S)-2-azido-1-indanol in methanol. Add 10% Pd/C catalyst (0.05 eq). Stir under a hydrogen atmosphere (1 atm) for 6 hours[2].

-

Final Validation: Filter through a Celite pad and concentrate in vacuo.

-

Validation Checkpoint 1 (IR): Disappearance of the 2100 cm⁻¹ azide band and appearance of broad N-H/O-H stretches (3200-3400 cm⁻¹).

-

Validation Checkpoint 2 (NMR): 1H NMR must show a doublet for the C1 benzylic proton with a coupling constant of J≈7−8 Hz, confirming the trans geometry.

-

Validation Checkpoint 3 (HPLC): Chiral HPLC must confirm ee>99% .

-

Caption: Self-validating analytical workflow for ensuring optical and chemical purity of the synthesized chiral amino alcohol.

Applications in Drug Development and Catalysis

The rigid nature of (1S,2S)-2-amino-1-indanol makes it a privileged structure in asymmetric synthesis.

-

Chiral Auxiliaries: When converted into oxazolidinones, the (1S,2S) scaffold provides exceptional facial shielding during enolate alkylations and aldol condensations, often yielding diastereomeric ratios exceeding 99:1[2].

-

Asymmetric Ligands: It serves as a precursor for chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) and bis(oxazoline) (BOX) ligands, which are heavily utilized in the enantioselective reduction of ketones and Diels-Alder reactions.

-

Bioactive Scaffolds: The trans-aminoindanol motif is frequently incorporated into the design of novel therapeutics, particularly in the development of selective metalloprotease inhibitors and novel CNS-active agents targeting 5-HT receptors[2].

References

-

BenchChem. (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol | 32151-02-3. BenchChem Product Catalog.

-

PubChem. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743. National Center for Biotechnology Information (NIH).

-

Mitrochkine, A., Gil, G., & Réglier, M. (1995). Synthesis of enantiomerically pure cis and trans-2-amino-1-indanol. Tetrahedron: Asymmetry, 6(7), 1535-1538.

-

Stead, P., et al. (1998). Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Biocatalysis and Biotransformation (Springer).

Sources

- 1. (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol | 32151-02-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (1S,2R)-(-)-1-Amino-2-indanol | C9H11NO | CID 9866743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol | 32151-02-3 | Benchchem [benchchem.com]

- 5. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]

- 6. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]

The Chiral Aminoindanol Revolution: From HIV Protease Inhibition to Asymmetric Catalysis

Executive Summary

The discovery and subsequent industrial-scale synthesis of chiral aminoindanols—most notably (1S,2R)-1-amino-2-indanol—represents a watershed moment in both medicinal chemistry and asymmetric catalysis. Originally propelled from obscurity to the forefront of industrial chemistry by the urgent need for HIV-1 protease inhibitors in the 1990s, this rigid, bicyclic scaffold has since transcended its pharmaceutical origins. Today, it is recognized as a "privileged scaffold," serving as a highly effective chiral auxiliary, ligand, and organocatalyst backbone. This whitepaper explores the historical discovery, the mechanistic causality behind its stereochemical synthesis, and its expansive applications in modern drug development and catalytic methodologies.

Historical Context: The Indinavir Breakthrough

In the early 1990s, the HIV/AIDS epidemic necessitated the rapid development of novel antiretroviral therapies. Merck & Co. embarked on a massive drug discovery campaign targeting the HIV-1 protease enzyme, which is responsible for cleaving the viral Gag-Pol polyprotein into mature, infectious virions[1].

The breakthrough came with the design of transition-state analogs that could competitively bind to the protease active site. Researchers discovered that incorporating a2 provided the exact spatial geometry required to lock the inhibitor into the enzyme's binding pocket[2]. This led to the development of L-685,434, universally known today as Indinavir (Crixivan) . The (1S,2R)-1-amino-2-indanol moiety acts as a critical stereochemical controlling element, maximizing binding affinity through precise hydrogen bonding while minimizing the entropic penalty of binding due to its rigid indane ring[3].

Caption: Mechanism of HIV-1 protease inhibition by Indinavir via transition state mimicry.

Mechanistic Rationale: The Superiority of the Indanol Scaffold

The utility of cis-1-amino-2-indanol stems directly from its structural topology.

-

Conformational Rigidity: Unlike acyclic amino alcohols (e.g., ephedrine derivatives), the bicyclic indane system prevents free rotation around the C1-C2 bond.

-

Bidentate Coordination: The cis-relationship between the amine and hydroxyl groups allows the molecule to act as an excellent bidentate ligand for transition metals and main-group elements (like Boron).

-

Facial Shielding: The fused aromatic ring provides immense steric bulk on one face of the molecule. When utilized as a chiral auxiliary or catalyst, this aromatic wall effectively blocks one trajectory of incoming reagents, forcing highly enantioselective or diastereoselective transformations[4].

Industrial Synthesis: The Modified Ritter Protocol

The sudden, massive demand for Indinavir required Merck and other chemical manufacturers to develop a scalable, highly stereoselective synthesis of (1S,2R)-1-amino-2-indanol. Direct nucleophilic opening of indene oxide with ammonia was unviable, as the SN2 mechanism exclusively yields the undesired trans-isomer. To circumvent this, a 5 was engineered[5].

Self-Validating Protocol: Synthesis of (1S,2R)-1-Aminoindan-2-ol

Step 1: Epoxidation of Indene

-

Procedure: React indene with sodium hypochlorite (NaOCl) in a biphasic system under controlled pH (8.5-9.0).

-

Causality: The controlled pH prevents the premature hydrolysis of the sensitive epoxide.

-

Validation Check: Analyze the organic layer via GC/MS. The complete disappearance of the indene alkene peak ( m/z 116) confirms total conversion to indene oxide.

Step 2: Modified Ritter Reaction (Oxazoline Formation)

-

Procedure: Dissolve indene oxide in anhydrous acetonitrile (MeCN). Slowly add fuming sulfuric acid (oleum) dropwise, strictly maintaining the internal temperature below 25°C.

-

Causality: Oleum acts as a potent Brønsted/Lewis acid, activating the epoxide. Acetonitrile attacks the benzylic C1 position. Crucially, the resulting nitrilium ion undergoes rapid intramolecular ring closure with the C2 oxygen. This double inversion/retention mechanism strictly enforces a cis-fused oxazoline intermediate, completely avoiding the trans-pathway[5].

-

Validation Check: In-process FTIR monitoring. The appearance of a strong C=N stretch at ~1650 cm−1 confirms oxazoline ring formation.

Step 3: Aqueous Hydrolysis

-

Procedure: Quench the reaction mixture with water and heat to reflux (90°C) for 3 hours.

-

Causality: The acidic aqueous environment hydrolyzes the oxazoline ring, cleaving the heterocyclic system to yield the racemic cis-1-amino-2-indanol.

-

Validation Check: Perform TLC (DCM:MeOH 9:1) and stain with ninhydrin. A distinct purple spot indicates the successful liberation of the primary amine.

Step 4: Chiral Resolution

-

Procedure: Add L-tartaric acid to the racemic mixture in aqueous methanol. Heat to 60°C to dissolve, then cool slowly to 5°C to induce fractional crystallization.

-

Causality: The (1S,2R)-enantiomer forms a highly crystalline, less soluble diastereomeric salt with L-tartaric acid compared to its (1R,2S) counterpart, allowing for physical separation.

-

Validation Check: Filter the crystals, liberate the free base using 1M NaOH, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The target acceptance criteria is >99% enantiomeric excess (ee)[5].

Caption: Industrial synthetic workflow for (1S,2R)-1-amino-2-indanol via the modified Ritter reaction.

Beyond Pharmaceuticals: A Privileged Scaffold in Asymmetric Catalysis

The widespread availability of enantiopure cis-1-amino-2-indanol following the commercialization of Indinavir sparked a renaissance in its use as a chiral building block for asymmetric synthesis[6].

Oxazaborolidine Catalysts (CBS Reduction)

The indanol scaffold is extensively used to synthesize chiral oxazaborolidines for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. When coordinated with borane, the rigid indane ring effectively blocks one face of the catalyst. As the ketone coordinates to the Lewis acidic boron, hydride transfer is sterically forced to occur from the unhindered face, resulting in exceptional enantiomeric excesses[6].

N-Heterocyclic Carbene (NHC) Catalysis

In organocatalysis, the aminoindanol core has been masterfully adapted into chiral triazolium salts for 7[7]. By appending an N-mesityl group to the aminoindanol backbone, researchers created catalysts capable of highly enantioselective Coates-Claisen rearrangements and intramolecular Stetter reactions. The bulky mesityl group raises the activation barrier for unwanted side reactions, while the indanol stereocenters dictate the trajectory of the reacting enolates[7].

Caption: Diverse applications of the cis-1-amino-2-indanol scaffold in asymmetric catalysis.

Quantitative Data Summary

The evolution of the synthesis of cis-1-amino-2-indanol demonstrates a clear trajectory from low-yielding, unscalable academic methods to highly optimized industrial processes.

Table 1: Comparative Analysis of Synthetic Routes to cis-1-Amino-2-Indanol

| Synthetic Route | Key Reagents | Stereochemical Control Mechanism | Overall Yield | Enantiomeric Excess (ee) | Scalability |

| Direct Amination | NH3 , Indene Oxide | SN2 Opening (Yields trans) | N/A (cis is 0%) | N/A | Poor |

| Enzymatic Resolution | Lipase, Racemic Acetate | Enantioselective Hydrolysis | 40-45% | >98% | Moderate |

| Asymmetric Hydroxylation | OsO4 , Chiral Ligands | Reagent-controlled syn-addition | 60-70% | 90-95% | Low (Toxicity/Cost) |

| Modified Ritter + Resolution | MeCN, Oleum, L-Tartaric Acid | Oxazoline intermediate + Diastereomeric Salt | 35-40% (from indene) | >99% | Excellent (Industrial Standard) |

References[2] Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors, ACS Publications. URL[1] Application Notes and Protocols: The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors, Benchchem. URL[5] (1s,2r)-1-aminoindan-2-ol, Organic Syntheses.URL[3] The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt, ResearchGate. URL[7] Chiral N-Heterocyclic Carbene Catalyzed Annulations of Enals and Ynals with Stable Enols, NIH. URL[6] Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones, Innovation of Chemistry & Materials for Sustainability. URL[4] (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones, ACS Publications. URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. insuf.org [insuf.org]

- 7. Chiral N-Heterocyclic Carbene Catalyzed Annulations of Enals and Ynals with Stable Enols: A Highly Enantioselective Coates–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (1S,2S)-Aminoindanol Isomers: Structure, Synthesis, and Applications

This technical guide provides an in-depth exploration of the chiral amino alcohol (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol and its closely related, more extensively documented regioisomer, (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. This document is intended for researchers, scientists, and professionals in drug development and asymmetric synthesis, offering a detailed overview of the core identifiers, synthesis, applications, and analytical methodologies associated with these valuable chiral building blocks.

Introduction and Nomenclature Clarification

The indenyl framework substituted with vicinal amino and hydroxyl groups gives rise to a class of compounds known as aminoindanols. These are critical scaffolds in medicinal chemistry and serve as powerful ligands and chiral auxiliaries in asymmetric catalysis. However, precise nomenclature is crucial due to the existence of both regioisomers and stereoisomers.

The two primary regioisomers are 1-amino-2-indanol and 2-amino-1-indanol. Within each, stereoisomers exist, commonly designated as cis or trans based on the relative orientation of the amino and hydroxyl groups.

-

1-Amino-2-indanol : The amino group is at position 1 and the hydroxyl group at position 2.

-

(1S,2R)-1-Amino-2-indanol: The cis isomer, a key component in the synthesis of the HIV protease inhibitor Indinavir.

-

(1S,2S)-1-Amino-2-indanol: The trans isomer, also a valuable chiral auxiliary.

-

-

2-Amino-1-indanol : The amino group is at position 2 and the hydroxyl group at position 1.

-

(1S,2S)-2-Amino-1-indanol: The specific topic of this guide.

-

While "(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol" is a valid chemical structure, the available scientific literature and commercial availability are overwhelmingly focused on the "1-amino-2-indanol" regioisomers. This guide will therefore provide a comprehensive overview of the well-documented (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol due to the wealth of available technical data, while also presenting the known identifiers for the requested (1S,2S)-2-amino-1-indanol.

Core Identifiers and Chemical Properties

Accurate identification of these isomers is paramount for experimental reproducibility and regulatory compliance. The following tables summarize the key identifiers and properties.

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol (trans-isomer)

This compound is the most extensively characterized trans-isomer.

| Identifier | Value |

| CAS Number | 163061-74-3[1][2][3] |

| PubChem CID | 6931156[1] |

| IUPAC Name | (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol[1] |

| Synonyms | (1S,2S)-(+)-trans-1-Amino-2-indanol, (1S,2S)-(+)-1-Amino-2-hydroxyindan[1][3] |

| Molecular Formula | C₉H₁₁NO[1][2][3] |

| Molecular Weight | 149.19 g/mol [1][2][3] |

| InChI Key | LOPKSXMQWBYUOI-IUCAKERBSA-N[1] |

| SMILES | C1N">C@@HO[1] |

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

Data for this specific enantiomer is limited. The identifiers for its enantiomer, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol, are provided for reference.

| Identifier | Value (for enantiomer (1R,2R)) |

| CAS Number | 94077-01-7[4][5] |

| PubChem CID | 10898857[4] |

| IUPAC Name | (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol[4] |

| Synonyms | (+/-)-trans-2-Aminoindan-1-ol[4] |

| Molecular Formula | C₉H₁₁NO[4] |

| Molecular Weight | 149.19 g/mol [4] |

| InChI Key | HRWCWYGWEVVDLT-RKDXNWHRSA-N[4] |

| SMILES | C1O">C@HN[4] |

Physicochemical Properties of (1S,2S)-1-Amino-2-indanol

| Property | Value | Source |

| Appearance | White to orange or green crystalline powder | [3] |

| Melting Point | 142-146 °C | [3][6] |

| Purity | ≥98% | [2][3] |

| Storage | Store at room temperature or under refrigerated conditions (2-8°C), protected from light, under an inert atmosphere. | [2][6] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure aminoindanols is a key challenge, with methodologies often focusing on diastereoselective and enantioselective control.

General Synthetic Strategy: Catalytic Hydrogenation

A common and effective method for preparing aminoindanols involves the diastereoselective reduction of an oxime precursor. For instance, (±)-trans-1-amino-2-indanol can be synthesized from 1,2-indanedion-1-oxime via hydrogenation over a 10% Pd/BaSO₄ catalyst. The diastereoselectivity of such reactions is highly dependent on the choice of catalyst, solvent, temperature, and pH. Subsequent resolution of the racemic mixture is then required to isolate the desired (1S,2S) enantiomer.

Caption: General synthesis workflow for trans-1-amino-2-indanol.

Applications in Research and Development

The rigid bicyclic structure and defined stereochemistry of (1S,2S)-aminoindanol make it a highly valuable molecule in several areas of chemical science.

-

Chiral Auxiliaries and Ligands: Its primary use is in asymmetric synthesis, where it serves as a chiral auxiliary or as a precursor to more complex chiral ligands (e.g., BOX and PyBOX ligands). These ligands are then used to catalyze a wide range of enantioselective reactions, including reductions, alkylations, and cycloadditions, enabling the production of enantiomerically pure compounds.[3][7]

-

Pharmaceutical Intermediates: Chiral amino alcohols are fundamental building blocks in drug development. (1S,2S)-1-Amino-2-indanol and its isomers are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3][7] The related cis-isomer is famously a component of the HIV protease inhibitor Indinavir.

-

Biochemical Research: These compounds are utilized to study enzyme interactions and neurotransmitter systems, contributing to a deeper understanding of biological processes and aiding in the identification of potential therapeutic targets.[3]

-

Resolving Agents: Due to their chirality, they can be used to separate racemic mixtures of other compounds, such as carboxylic acids, through the formation of diastereomeric salts that can be separated by crystallization or chromatography.

Analytical and Spectroscopic Characterization

Confirming the identity, purity, and stereochemistry of (1S,2S)-aminoindanol requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

The following data are representative of the 1-amino-2-indanol scaffold.

Table 3: Representative Spectroscopic Data for 1-Amino-2-indanol

| Technique | Key Features and Assignments |

|---|---|

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.45-7.20 (m, 4H, Aromatic-H), 4.75 (d, 1H, H-1), 4.35 (q, 1H, H-2), 3.15 (dd, 1H, H-3a), 2.80 (dd, 1H, H-3b), 2.50 (br s, 3H, -NH₂ and -OH). Note: Amine and hydroxyl protons are broad and exchangeable.[8] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 142.8, 140.5 (Aromatic C), 128.5, 127.0, 125.5, 124.8 (Aromatic CH), 75.0 (C-2), 61.5 (C-1), 39.5 (C-3).[8] |

| IR (KBr) | ν (cm⁻¹): 3350-3200 (Strong, Broad, O-H, N-H stretching), 3070-3020 (Medium, Aromatic C-H stretching), 2950-2850 (Medium, Aliphatic C-H stretching), 1590 (Medium, N-H bending), 1080 (Strong, C-O stretching).[8] |

| Mass Spec. (EI) | m/z: 149 [M]⁺, 132 [M - NH₃]⁺, 131 [M - H₂O]⁺, 117, 104, 91.[8] |

Chiral Separation by HPLC

Assessing the enantiomeric purity is critical and is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Experimental Protocol: HPLC Enantiomeric Purity Assessment

-

Objective: To separate the enantiomers of 1-amino-2-indanol to determine enantiomeric excess (ee%).

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H (amylose-based) or a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T is highly effective.[9]

-

Mobile Phase (Normal Phase): A mixture of hexane and an alcohol modifier like isopropanol (IPA) or ethanol is commonly used (e.g., Hexane:IPA, 90:10 v/v). Small amounts of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 265 nm.

-

Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter prior to injection.

Caption: Workflow for chiral HPLC analysis of aminoindanol.

Safety and Handling

As with all laboratory chemicals, (1S,2S)-aminoindanol should be handled with appropriate care, following established safety protocols.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[1]

-

-

Handling Recommendations: Use in a well-ventilated area or fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[10]

Conclusion

(1S,2S)-1-Amino-2-indanol is a cornerstone chiral building block with significant utility in asymmetric synthesis and pharmaceutical R&D. Its rigid conformational structure and well-defined stereocenters provide an excellent platform for inducing chirality in a vast array of chemical transformations. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the laboratory and in the development of novel, enantiomerically pure molecules. While its regioisomer, (1S,2S)-2-amino-1-indanol, is less studied, the foundational principles outlined here provide a strong basis for its potential future investigation and application.

References

-

PubChem. (1S,2S)-1-Amino-2-indanol. National Center for Biotechnology Information. [Link]

-

PubChem. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. [Link]

-

ACS Publications. cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. [Link]

-

PubChem. 1-Amino-2-indanol. National Center for Biotechnology Information. [Link]

Sources

- 1. (1S,2S)-1-Amino-2-indanol | C9H11NO | CID 6931156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol | C9H11NO | CID 10898857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol AldrichCPR 94077-01-7 [sigmaaldrich.com]

- 6. (1S,2S)-(+)-TRANS-1-AMINO-2-INDANOL | 163061-74-3 [chemicalbook.com]

- 7. Pannellum [its.uark.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

The Indispensable Role of Aminoindanol Derivatives in Modern Drug Discovery and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of stereochemically defined centers is a cornerstone of modern pharmaceutical design. Within the arsenal of chiral building blocks available to the medicinal chemist, aminoindanol derivatives have emerged as a "privileged" scaffold. Their inherent conformational rigidity and the strategic placement of amino and hydroxyl functionalities provide a unique platform for inducing asymmetry in chemical reactions and for direct integration into complex, biologically active molecules. This guide provides a comprehensive overview of the biological significance of aminoindanol derivatives, delving into their fundamental structural attributes, their pivotal role in asymmetric catalysis, and their application as core structural motifs in several landmark therapeutic agents.

The Structural Basis of Aminoindanol's Utility: A Conformationally Constrained Powerhouse

The remarkable utility of cis-1-amino-2-indanol and its derivatives stems from a unique combination of structural features. The fusion of a phenyl ring to a five-membered ring creates a rigid bicyclic system that significantly limits conformational flexibility. This rigidity is paramount in asymmetric synthesis, as it allows for more predictable transition state geometries, leading to higher enantioselectivities.[1][2] Unlike more flexible chiral auxiliaries, the constrained nature of the aminoindanol scaffold effectively shields one face of a reacting molecule, directing incoming reagents to the other and thereby controlling the stereochemical outcome of the reaction.[1]

The cis relationship between the amino and hydroxyl groups is another critical feature. This arrangement allows these two functional groups to act as a bidentate ligand, chelating to metal centers in a well-defined manner.[2] This chelation is fundamental to the high efficiency and enantioselectivity observed in many metal-catalyzed reactions employing aminoindanol-derived ligands.[2] The availability of both enantiomers of cis-1-amino-2-indanol further enhances its versatility, enabling the synthesis of either enantiomer of a target molecule.[1]

A Pillar of Asymmetric Catalysis: Enabling Enantioselective Transformations

Aminoindanol derivatives have proven to be exceptionally effective as chiral ligands and auxiliaries in a wide array of asymmetric transformations, which are critical for the synthesis of enantiomerically pure pharmaceuticals.[3]

Asymmetric Reductions and Transfer Hydrogenations

One of the earliest and most significant applications of aminoindanol derivatives is in the catalytic asymmetric reduction of prochiral ketones.[1] Oxazaborolidine catalysts derived from cis-1-amino-2-indanol have demonstrated high efficiency in these reductions.[1][4][5] Furthermore, ruthenium and rhodium complexes featuring chiral ligands derived from aminoindanol are highly effective catalysts for asymmetric transfer hydrogenation (ATH) of ketones, a process that uses a safe and readily available hydrogen source like isopropanol to produce chiral secondary alcohols.[2][3][6]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ from a ruthenium precursor and a cis-1-amino-2-indanol derivative.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2S)-1-Amino-2-indanol

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous isopropanol

-

Acetophenone

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (1R,2S)-1-amino-2-indanol (1.1 mol%) in anhydrous isopropanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

-

In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).

-

Add the substrate solution to the catalyst mixture.

-

Add a solution of t-BuOK (10 mol%) in anhydrous isopropanol (1 mL) to initiate the reaction.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a few drops of water.

-

Remove the solvent under reduced pressure.

-

Purify the resulting chiral 1-phenylethanol by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or GC.

Data Presentation: Enantioselectivity in Asymmetric Transfer Hydrogenation

| Entry | Ketone | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |

| 1 | Acetophenone | Ru/ (1R,2S)-aminoindanol | 30 | 1 | >95 | 97 (S) |

| 2 | Acetophenone | Rh/ (1R,2S)-aminoindanol | 30 | 1 | 98 | 92 (R) |

Data compiled from representative literature.[3]

Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Diels-Alder and Michael Addition Reactions

Aminoindanol derivatives also serve as effective organocatalysts. For instance, a bifunctional catalyst derived from aminoindanol, containing both a Brønsted base and a hydrogen-bonding donor moiety, has been shown to be an excellent catalyst for Diels-Alder reactions, yielding adducts with high enantioselectivities.[7] Similarly, aminoindanol derivatives have been successfully employed in asymmetric Michael additions, facilitating the construction of complex molecules with vicinal chiral centers.[8]

A Cornerstone in the Synthesis of Landmark Pharmaceuticals

The impact of aminoindanol derivatives extends beyond their role as catalysts; they are integral components of several highly successful drugs.

HIV Protease Inhibitors: The Case of Indinavir

The development of HIV protease inhibitors was a turning point in the treatment of AIDS.[9][10] Many of these drugs are peptidomimetic, designed to fit into the active site of the HIV protease enzyme and block its function.[9] The (1S, 2R)-1-amino-2-indanol moiety is a crucial chiral building block in the synthesis of the potent HIV-1 protease inhibitor, Indinavir (Crixivan®).[1][9]

The stereochemistry of the aminoindanol fragment is critical for the inhibitor's ability to bind effectively to the enzyme's active site, thereby disrupting the viral replication cycle.[9] By mimicking the transition state of the natural substrate of the enzyme, Indinavir prevents the cleavage of newly synthesized viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[9] The aminoindanol core plays a pivotal role in correctly orienting the inhibitor within the active site to maximize binding affinity.[9] The synthesis of Indinavir showcases the power of aminoindanol as a chiral synthon, where its stereocenters direct the formation of the correct diastereomer of the final product.[1][9]

Visualization: Mechanism of HIV Protease Inhibition

Caption: Mechanism of HIV protease inhibition by aminoindanol-containing drugs.

Neuraminidase Inhibitors: The Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza A and B viruses.[11] While the commercial synthesis of oseltamivir has historically started from shikimic acid, a natural product with limited availability, significant research has been dedicated to developing alternative, de novo synthetic routes.[12][13][14] Several of these innovative syntheses utilize aminoindanol-derived chiral ligands to establish key stereocenters. For example, a palladium-catalyzed asymmetric allylic alkylation reaction employing a chiral ligand can be used to set one of the stereocenters in an oseltamivir precursor.[12] This highlights the versatility of aminoindanol derivatives in enabling the efficient and stereocontrolled synthesis of complex, non-peptidic bioactive molecules.

Emerging Therapeutic Applications: α-Glucosidase Inhibition

Recent research has expanded the biological significance of aminoindanol derivatives beyond their role as synthetic building blocks. Novel derivatives of cis-1-amino-2-indanol have been synthesized and evaluated as α-glucosidase inhibitors.[15][16][17] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain urea and thiourea derivatives of aminoindanol have shown potent inhibitory activity against α-glucosidase, with some compounds exhibiting IC₅₀ values in the low micromolar range.[15][17] Kinetic studies have revealed a competitive mode of inhibition for the most active compounds, and molecular docking studies suggest that the urea or thiourea moieties play a crucial role in binding to the enzyme's active site.[15][17] This emerging area of research underscores the potential of the aminoindanol scaffold as a pharmacophore for direct therapeutic intervention.

Data Presentation: α-Glucosidase Inhibitory Activity of Aminoindanol Derivatives

| Compound | IC₅₀ (µM) |

| 2h | 9.64 ± 0.24 |

| 2g | 11.60 ± 0.47 |

| 2c | 12.10 ± 0.15 |

| 3i | 13.20 ± 0.28 |

Data from Khan et al. (2026).[15][17]

Conclusion and Future Perspectives

The biological significance of aminoindanol derivatives is both profound and multifaceted. Their conformationally rigid scaffold and strategically positioned functional groups have made them indispensable tools in asymmetric catalysis, enabling the efficient and stereocontrolled synthesis of complex chiral molecules. Furthermore, their direct incorporation into the structures of highly successful drugs, such as the HIV protease inhibitor Indinavir, highlights their value as key chiral building blocks. The expanding role of aminoindanol derivatives as direct-acting therapeutic agents, for instance as α-glucosidase inhibitors, opens up new avenues for drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this "privileged" scaffold is essential for the continued innovation of stereochemically defined and effective pharmaceuticals.

References

- Benchchem. (n.d.). The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors.

- Ghosh, A. K., Fidanze, S., & Onishi, M. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.

- Benchchem. (n.d.). A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis.

- Tan, B., Crey, C., & Chua, P. J. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. ACS Publications.

- Ghosh, A. K., & Fidanze, S. (n.d.). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Request PDF.

- Chen, J.-R., Liu, X.-H., & Li, L. (2011). Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality. PubMed.

- Benchchem. (n.d.). Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol for Asymmetric Catalysis.

- Raghavan, S., Yang, Z., Mosley, R. T., Schleif, W. A., Gabryelski, L., Olsen, D. B., Stahlhut, M., Kuo, L. C., Emini, E. A., Chapman, K. T., & Tata, J. R. (2002). Combinatorial Library of Indinavir Analogues: Replacement for the Aminoindanol at P2'. Bioorganic & Medicinal Chemistry Letters.

- Khan, S., Shaheen, F., Ali, L., Khan, A., Anwar, M. U., Ullah, A., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PMC.

- Trost, B. M., & Zhang, T. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH.

- Ghosh, A. K., & Fidanze, S. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. PMC - NIH.

- Wikipedia. (n.d.). Oseltamivir total synthesis.

- Michelet, B., & Beaud, R. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. PMC.

- Khan, S., Shaheen, F., Ali, L., Khan, A., Anwar, M. U., Ullah, A., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed.

- Ishikawa, H., Suzuki, T., Appu, A., & Hayashi, Y. (n.d.). Three "One-Pot" Synthesis of (-)-Oseltamivir.

- Khan, S., Shaheen, F., Ali, L., Khan, A., Anwar, M. U., Ullah, A., Halim, S. A., Khan, F., Ullah, S., Uddin, J., Al-Harrasi, A., & Hussain, J. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate.

- Palmer, M. J., & Wills, M. (n.d.). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry - ACS Publications.

- Beaud, R., & Michelet, B. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.

- Roques, B. P., & Fournie-Zaluski, M. C. (1985). Aminoacid derivatives and their therapeutic applications. Google Patents.

- Kim, H. J., & Lee, S. H. (2012). Preparation method of oseltamivir(tamiflu). Google Patents.

- Genç, H., Kalin, R., Köksal, Z., Sadeghian, N., Kocyigit, U. M., Zengin, M., Gülçin, İ., & Özdemir, H. (n.d.). Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives. PMC.

- Fukuyama, T., & Satoh, Y. (n.d.). A Practical Synthesis of (−)-Oseltamivir. ResearchGate.

- Goudreau, N., & L'Heureux, L. (2002). Hiv protease inhibitors based on amino acid derivatives. Google Patents.

- Campos, K. R., & Klapars, A. (2009). Development of a Practical Synthesis of an Aminoindanol-Derived M1 Agonist. Organic Process Research & Development - ACS Publications.

Sources

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amino-indanol-catalyzed asymmetric Michael additions of oxindoles to protected 2-amino-1-nitroethenes for the synthesis of 3,3'-disubstituted oxindoles bearing α,β-diamino functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. WO2002064551A1 - Hiv protease inhibitors based on amino acid derivatives - Google Patents [patents.google.com]

- 11. pharm.or.jp [pharm.or.jp]

- 12. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Architecting Chiral Space: A Technical Whitepaper on the Synthesis of 1,2-Amino Alcohols

Executive Summary

For researchers and drug development professionals, the 1,2-amino alcohol (vicinal amino alcohol) motif represents one of the most privileged scaffolds in organic chemistry. It is the structural linchpin in a myriad of active pharmaceutical ingredients (APIs)—ranging from beta-blockers and sphingolipid derivatives to the antituberculosis drug ethambutol. Beyond therapeutics, these bifunctional molecules are indispensable as chiral auxiliaries (e.g., Evans oxazolidinones) and privileged ligands in asymmetric catalysis (e.g., bisoxazolines).

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic summaries. Here, we dissect the causality behind the most robust synthetic strategies—exploring why specific reagents dictate stereochemical outcomes and how to implement self-validating protocols in your laboratory.

Mechanistic Paradigms in Vicinal Aminohydroxylation

The synthesis of 1,2-amino alcohols fundamentally requires the precise installation of two adjacent heteroatoms. The choice of strategy is dictated by the starting material—whether leveraging the existing chirality of natural pools or inducing asymmetry in prochiral substrates [1].

Chiral Pool Exploitation: Reduction of α-Amino Acids

The most reliable and economically viable route to enantiopure 1,2-amino alcohols is the reduction of naturally occurring L- or D-amino acids.

The Causality of Reagent Choice: Reducing a carboxylic acid to a primary alcohol typically requires harsh conditions that risk racemization at the labile α-stereocenter. Lithium aluminum hydride (LiAlH₄) is the reagent of choice because of its mechanistic pathway. Upon initial hydride transfer, LiAlH₄ forms a stable, tetra-coordinated aluminate complex with the carboxylate oxygen and the amine. This rigid intermediate acts as a protecting group in situ, completely suppressing enolization and preventing the abstraction of the α-proton. Consequently, the stereochemical integrity of the chiral center is preserved with >99% fidelity [2].

Epoxide Aminolysis: Strain-Driven Regiocontrol

Epoxides possess an inherent ring strain of approximately 27 kcal/mol, making them highly susceptible to nucleophilic attack by amines. However, the challenge lies in regioselectivity when opening unsymmetrical epoxides.

The Causality of Regiocontrol: Under standard thermal or basic conditions, aliphatic amines attack the least sterically hindered carbon of the epoxide via a strict SN2 mechanism, yielding the corresponding anti-1,2-amino alcohol. However, when a Lewis acid (e.g., Bi(OTf)₃ or metal halides) is introduced, it coordinates to the epoxide oxygen. This coordination withdraws electron density, weakening the C–O bonds and imparting partial carbocationic character to the carbons. The attack then shifts toward the more substituted carbon (SN1-like pathway) because it can better stabilize the developing positive charge. Understanding this electronic vs. steric tug-of-war allows chemists to predictably tune the regiochemical outcome [3].

Sharpless Asymmetric Aminohydroxylation (SAA)

For late-stage functionalization, the Sharpless Asymmetric Aminohydroxylation (SAA) allows the direct, enantioselective syn-addition of nitrogen and oxygen across a prochiral alkene [4].

The Causality of Ligand Acceleration: The reaction utilizes an osmium tetroxide (OsO₄) catalyst and a nitrogen source (e.g., chloramine-T or carbamates). The addition of chiral cinchona alkaloid ligands (like (DHQ)₂PHAL) does not merely induce chirality; it fundamentally accelerates the reaction. The ligand coordinates to the osmium imido complex, creating an electron-rich, sterically defined pocket that lowers the activation energy for the [3+2] cycloaddition with the alkene.

A known pitfall in SAA is the "Second Cycle" phenomenon, where slow hydrolysis of the osmium-glycolate product allows a second alkene to react with the catalyst without the chiral ligand, leading to racemic background products. Modern base-free protocols have been developed to accelerate hydrolysis, thereby trapping the reaction in the highly enantioselective "First Cycle" [5].

Visualizing the Synthetic Workflows

Fig 1: Divergent synthetic pathways from alkenes to 1,2-amino alcohols.

Fig 2: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Quantitative Comparative Analysis

To aid in route scouting, the following table synthesizes the operational parameters and stereochemical outcomes of the core methodologies.

| Synthetic Strategy | Precursor | Reagents / Catalysts | Stereochemical Outcome | Key Advantage / Limitation |

| Amino Acid Reduction | L- or D-Amino Acids | LiAlH₄ or BH₃·THF | Retention of Configuration (>99% ee) | Advantage: Highly scalable, inexpensive starting materials.Limitation: Restricted to natural/unnatural amino acid side chains. |

| Epoxide Aminolysis | Chiral Epoxide | Amines, Lewis Acids (e.g., Bi(OTf)₃) | Anti-addition (Stereospecific) | Advantage: Excellent atom economy; adaptable to flow chemistry.Limitation: Requires pre-installation of the epoxide stereocenter. |

| Sharpless Aminohydroxylation | Prochiral Alkene | OsO₄, (DHQ)₂PHAL, N-source | Syn-addition (Enantioselective, 80-99% ee) | Advantage: Direct functionalization of unactivated alkenes.Limitation: Regioselectivity can be substrate-dependent; uses toxic OsO₄. |

Self-Validating Experimental Protocols

The difference between a theoretical route and a scalable process lies in the workup. The following protocols are designed as self-validating systems, ensuring high yield and safety.

Protocol A: Synthesis of L-Valinol via Hydride Reduction [2]

Objective: Reduce L-Valine to L-Valinol without racemization.

-

Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.

-

Addition: Dissolve L-Valine (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Causality check: Slow addition controls the exothermic release of H₂ gas and prevents localized heating that could trigger racemization.

-

Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

-

Validation (In-Process): Quench a 0.1 mL aliquot with wet ether, filter, and analyze via TLC (Ninhydrin stain). Complete consumption of the baseline amino acid spot validates reaction completion.

-

The Fieser Workup (Critical Step): Cool the flask to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

-

x mL of distilled H₂O

-

x mL of 15% aqueous NaOH

-

3x mL of distilled H₂O

-

Causality check: Standard aqueous quenching produces a gelatinous aluminum hydroxide emulsion that traps the highly polar amino alcohol. The Fieser method uniquely forces the precipitation of granular, crystalline sodium aluminate salts, allowing for effortless vacuum filtration and maximizing product recovery.

-

-

Isolation: Filter the granular salts over a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield pure L-Valinol.

Protocol B: Regioselective Epoxide Ring-Opening [3]

Objective: Synthesize a β-amino alcohol API intermediate via nucleophilic aminolysis.

-

Setup: In a microwave-safe vial, dissolve the chiral epoxide (1.0 equiv) and the primary amine (1.2 equiv) in a green solvent system (e.g., H₂O/EtOH 1:1).

-

Catalysis: Add a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃, 5 mol%). Causality check: Bi(OTf)₃ is a water-tolerant Lewis acid that activates the epoxide without degrading in the aqueous solvent, driving the reaction to completion at lower temperatures.

-

Reaction: Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.

-

Validation (In-Process): Analyze via LC-MS. The disappearance of the epoxide mass peak and the appearance of the [M+H]⁺ peak for the amino alcohol confirms conversion.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Conclusion

The synthesis of 1,2-amino alcohols remains a dynamic frontier in organic chemistry. While classical chiral pool reductions offer unmatched reliability for standard motifs, modern catalytic methods—such as Lewis acid-mediated epoxide openings and Sharpless asymmetric aminohydroxylations—provide the architectural freedom required to access complex, non-natural API scaffolds. By understanding the mechanistic causality behind these reactions, researchers can predictably engineer stereocenters, optimize yields, and streamline the drug development pipeline.

References

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis, Chemical Reviews. Available at:[Link]

-

In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols, The Royal Society Open Science. Available at:[Link]

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules, RSC Advances. Available at:[Link]

-

Insights into base-free OsO4-catalyzed aminohydroxylations employing chiral ligands, PubMed Central (PMC). Available at:[Link]

A Technical Guide to the Medicinal Chemistry of Aminoindanol: From Chiral Catalyst to Privileged Scaffold

Abstract

The cis-1-amino-2-indanol framework represents a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its unique combination of a rigid bicyclic structure, stereochemically defined vicinal amino and hydroxyl groups, and synthetic accessibility has established it as a "privileged scaffold." This guide provides an in-depth analysis of its applications, moving from its fundamental role in creating chiral molecules to its direct incorporation into therapeutic agents. We will explore the mechanistic underpinnings of its catalytic activity, provide actionable experimental protocols, and survey its impact on drug discovery, most notably in the development of the landmark HIV protease inhibitor, Indinavir.

The Aminoindanol Advantage: Structural Rationale for a Privileged Scaffold

The efficacy of cis-1-amino-2-indanol in medicinal chemistry is not accidental; it is a direct consequence of its distinct molecular architecture. The fusion of a benzene ring with a cyclopentane ring creates a conformationally constrained indane skeleton.[1][2] This rigidity is the key to its success. Unlike more flexible acyclic amino alcohols, the indane backbone dramatically limits the number of accessible transition state geometries when it is used as a chiral auxiliary or ligand.[1] This steric and conformational control is the primary reason for the high levels of stereoselectivity frequently observed in reactions it mediates, often rivaling the precision of enzymatic transformations.[1]

Furthermore, the cis relationship of the C1-amino and C2-hydroxyl groups allows them to act as a bidentate ligand, chelating to metals or coordinating with reagents in a predictable, stereodefined manner. Both enantiomers, (1S,2R) and (1R,2S), are readily accessible through various synthetic and resolution strategies, allowing chemists to selectively produce either enantiomer of a desired target molecule.[1][3]

Aminoindanol as a Cornerstone of Asymmetric Synthesis

Before its incorporation into drug scaffolds, aminoindanol established its value as a powerful tool for inducing chirality. Its derivatives are used both stoichiometrically as chiral auxiliaries and catalytically as ligands for metal-based and organocatalysts.

2.1. The Corey-Bakshi-Shibata (CBS) Reduction: A Landmark Application

One of the most significant applications of aminoindanol is in the Corey-Bakshi-Shibata (CBS) reduction, an enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] The catalyst is an oxazaborolidine prepared by the condensation of an aminoindanol enantiomer with a borane source.[4][6]

Causality of a Superior Catalyst: The superiority of aminoindanol-derived oxazaborolidines stems from their rigid structure, which enables a highly organized and predictable transition state.[7] The mechanism involves the coordination of borane (BH₃) to the Lewis basic nitrogen atom of the catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom, priming it for coordination to the ketone substrate.[5][7] The ketone then coordinates to this endocyclic boron, orienting itself to minimize steric clash between its larger substituent and the bulky indane framework. Hydride transfer occurs through a six-membered ring transition state, delivering the hydride to one specific face of the ketone.[7]

2.2. Broader Catalytic Roles

Beyond the CBS reduction, aminoindanol derivatives are crucial in a variety of other asymmetric transformations:

-

Diels-Alder Reactions: As chiral auxiliaries, aminoindanol-derived oxazolidinones can direct the facial selectivity of cycloadditions.[1][2] Additionally, bis(oxazoline) (BOX) and PyBOX ligands derived from aminoindanol are effective in metal-catalyzed asymmetric Diels-Alder reactions.[3][8]

-

Aldol Reactions: Chiral oxazolidinones derived from aminoindanol serve as effective auxiliaries for directing stereoselective aldol additions, allowing for the predictable formation of syn-aldol products.[1]

-

Transfer Hydrogenations: Aminoindanol derivatives are excellent ligands for ruthenium and rhodium catalysts used in the asymmetric transfer hydrogenation of aromatic ketones.[1][9]

-

Organocatalysis: Modified aminoindanols have been developed as bifunctional catalysts, containing both a Brønsted base (the amine) and a hydrogen-bond donor (the hydroxyl group), to catalyze reactions like enantioselective Diels-Alder reactions of 3-hydroxy-2-pyridones.[10][11][12]

The Aminoindanol Scaffold in Drug Discovery

The same structural features that make aminoindanol an excellent chiral director also make it a highly effective scaffold, or core structural motif, in drug design. Its rigidity helps to pre-organize appended pharmacophoric groups in a conformation favorable for binding to a biological target, minimizing the entropic penalty upon binding.

3.1. Case Study: Indinavir (Crixivan®), an HIV Protease Inhibitor

The most prominent example of aminoindanol's role as a drug scaffold is in Indinavir (Crixivan®), a landmark HIV protease inhibitor developed by Merck.[1][3] HIV protease is a critical enzyme that cleaves viral polyproteins into functional proteins necessary for viral maturation.[13] Inhibitors are designed to mimic the transition state of this cleavage, binding tightly to the enzyme's active site.[13]

In Indinavir, the (1S, 2R)-aminoindanol core serves as a rigid, non-peptidic backbone.[1][13] The hydroxyl group of the aminoindanol is designed to mimic the tetrahedral transition state of peptide bond hydrolysis, forming a critical hydrogen bond with the catalytic aspartate residues in the enzyme's active site.[13] The indane ring itself provides a rigid platform that correctly orients the other essential side chains—a pyridine ring and a piperazine moiety—for optimal interaction within the enzyme's binding pockets.[1] The development of Indinavir was a triumph of structure-based drug design, and the aminoindanol core was pivotal to its clinical success.[1][14]

3.2. Emerging Therapeutic Applications

The success of Indinavir spurred further investigation into aminoindanol-based therapeutics. Research has shown its potential across a range of diseases.

| Derivative Class | Therapeutic Target/Application | Key Findings | Reference(s) |

| Urea/Thiourea Derivatives | α-Glucosidase Inhibition (Diabetes) | Derivatives showed competitive inhibition of α-glucosidase, with the most potent compound having a Ki value of 7.39 µM. | [15][16] |

| Simple Amides/Sulfonamides | M1 Agonist (Neurological Disorders) | An aminoindanol-derived M1 agonist was advanced as a clinical candidate. | [17] |

| Complex Scaffolds | Antimalarial Agents | The aminoindanol scaffold is present in the antimalarial candidate KNI-10006. | [3][15] |

| Core Structure | HIV Protease Inhibition (AIDS) | The (1S, 2R)-aminoindanol moiety is the cornerstone of the potent inhibitor Indinavir (Crixivan®). | [1][3][13] |

Experimental Protocols: A Practical Approach

To translate theory into practice, this section provides a representative, validated protocol for a key transformation mediated by aminoindanol.

Protocol 4.1: Asymmetric Reduction of Acetophenone via CBS Catalysis

This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol using an oxazaborolidine catalyst derived from (1R,2S)-(+)-cis-1-amino-2-indanol.

Objective: To achieve high enantioselectivity (>95% e.e.) in the reduction of a prochiral ketone.

Materials:

-

(1R,2S)-(+)-cis-1-Amino-2-indanol

-

Trimethylboroxine

-

Borane-dimethyl sulfide complex (BMS, ~10 M in THF)

-

Acetophenone

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric Acid (HCl)

Procedure:

Part A: In-situ Catalyst Formation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1R,2S)-(+)-cis-1-amino-2-indanol (1.0 eq).

-

Add anhydrous toluene to dissolve the aminoindanol.

-

Add trimethylboroxine (0.4 eq) and heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water.

-

Cool the resulting solution of the B-methyl oxazaborolidine catalyst to room temperature. The solution can be used directly for the reduction.

-

Scientist's Note: The azeotropic removal of water is critical. The presence of water can significantly erode enantioselectivity by reacting with the borane reagents.[7]

-

Part B: Asymmetric Reduction

-

In a separate flame-dried flask under an inert atmosphere, cool the catalyst solution from Part A (0.1 eq) to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe. Stir for 15 minutes.

-

In a third flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

-

Add the acetophenone solution dropwise to the cold catalyst-borane complex solution over a period of 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Once complete, quench the reaction by the slow, careful addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part C: Validation

-

Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Confirm the structure of the product, 1-phenylethanol, by ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by NMR using a chiral solvating agent.

Conclusion and Future Outlook

From its foundational role in establishing stereocenters to its direct integration into life-saving medicines, cis-1-amino-2-indanol has proven to be a remarkably versatile and powerful molecule in medicinal chemistry.[3][18] Its rigid framework provides a reliable platform for predictable stereochemical control, a feature that has been exploited in countless synthetic campaigns.[1] The clinical success of Indinavir solidified its status as a privileged scaffold, demonstrating that its inherent structural and stereochemical properties can be directly translated into potent biological activity.[2][13]

Future applications will likely involve the use of substituted aminoindanols to fine-tune electronic and steric properties for new catalytic systems and to explore new binding interactions in novel drug targets.[3] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of the aminoindanol core will undoubtedly remain a central theme in the art and science of drug discovery.

References

-

GMA, B., Le-Bourdonnec, A., Leroux, F., & Colobert, F. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

CHEMISTRY - EXAM JOB EXPERT. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Ghosh, A. K., Fidanze, S., & Onishi, M. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

-

Khan, S., Shaheen, F., Ali, L., Khan, A., Ullah, M. U., Halim, S. A., ... & Hussain, J. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]

-

ResearchGate. (n.d.). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Retrieved from [Link]

-

YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

ResearchGate. (2025). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Retrieved from [Link]

-

IUCr Journals. (2025). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. IUCrData. [Link]

-

PubMed. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Resnick's synthesis of cis-1-amino-2-indanol. Retrieved from [Link]

-

ACS Publications. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Retrieved from [Link]

- Soh, J. Y.-T., & Tan, C.-H. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Organic Letters, 11(9), 2035-2037.

-

ResearchGate. (n.d.). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. Retrieved from [Link]

-

Wix.com. (2009). Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. Retrieved from [Link]

-

ACS Publications. (1998). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Retrieved from [Link]

-

PMC. (n.d.). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Retrieved from [Link]

-

ACS Publications. (2009). Development of a Practical Synthesis of an Aminoindanol-Derived M1 Agonist. Retrieved from [Link]

-

IUCr Journals. (n.d.). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Retrieved from [Link]

-

ACS Publications. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Retrieved from [Link]

Sources

- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Strategies for Accessing cis-1-Amino-2-Indanol | MDPI [mdpi.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tanchoonhong.wixsite.com [tanchoonhong.wixsite.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Introduction: Navigating the Chemistry and Challenges of a Key Chiral Building Block

An In-Depth Technical Guide to the Safe Handling of (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol and its isomers are powerful chiral auxiliaries and structural motifs in modern organic synthesis and drug development.[1][2] Their unique bicyclic framework and stereochemistry make them invaluable for constructing complex, enantiomerically pure molecules, including notable therapeutics like the HIV protease inhibitor Indinavir.[1] However, as with many highly functionalized amine derivatives, their utility in the lab is matched by a critical need for rigorous safety and handling protocols. The potential for irritation, sensitization, and other health effects necessitates a proactive and informed approach to safety.

This guide moves beyond a simple recitation of datasheet warnings. It is designed for the practicing researcher and drug development professional, providing not just the "what" but the "why" behind each safety recommendation. By understanding the causality linking the compound's properties to specific handling procedures, scientists can cultivate a culture of intrinsic safety, ensuring both personal protection and the integrity of their research. The protocols herein are designed as self-validating systems, integrating engineering controls, personal protective equipment, and emergency preparedness into a seamless workflow.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. While multiple isomers of aminoindanol exist, this guide focuses on the (1S,2S) stereoisomer. It is critical to note that safety data is often published for related isomers or racemates; for instance, much of the available GHS and hazard data corresponds to the (1R,2R) enantiomer.[3][4] Due to the identical physical and acute toxicological properties of enantiomers, this data is considered directly applicable for risk assessment.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | N/A |

| Molecular Formula | C₉H₁₁NO | [5][6] |

| Molecular Weight | 149.19 g/mol | [5][6] |

| CAS Number | 94077-01-7 (for the enantiomer (1R,2R)) | [3][4] |

| InChI Key | HRWCWYGWEVVDLT-RKDXNWHRSA-N (for the enantiomer (1R,2R)) |[3][4] |

Table 2: Physicochemical Data | Property | Value | Rationale for Safety | | :--- | :--- | :--- | | Appearance | Solid, white to beige powder/crystals. |[5][7] | Fine powder presents an inhalation and dust explosion risk. | | Melting Point | 118-121°C |[5] | Indicates stability at ambient lab temperatures. | | Boiling Point | ~270 °C at 760 mmHg |[5] | Low volatility at room temperature reduces vapor inhalation risk during normal handling. | | Solubility | Slightly soluble in water. |[7] | Affects choice of spill cleanup materials and fire-fighting media. | | Vapor Pressure | No data available. |[5] | Assumed to be low due to high boiling point, but heating will increase it. |

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Signal Word |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |

Source: GHS classifications are derived from data for the enantiomer and related isomers.[4][5][6][8]

Primary Routes of Exposure and Health Effects

Understanding the routes of exposure is key to preventing them. The causality is direct: the chemical properties of this amino alcohol drive its irritant effects on biological tissues.

-

Inhalation: As a fine powder, the primary risk is the inhalation of airborne dust, which can cause irritation to the nose, throat, and lungs.[5][7] This is why handling should always occur in a well-ventilated area, preferably a chemical fume hood.

-

Skin Contact: Direct contact causes skin irritation.[5][8] Prolonged or repeated exposure may lead to allergic skin reactions (sensitization), a more serious condition where subsequent low-level exposures can trigger a significant allergic response.[4] This necessitates the consistent use of appropriate gloves.

-

Eye Contact: The compound is a serious eye irritant.[5][8] Contact can cause redness, pain, and potential damage if not addressed immediately. The use of safety glasses or goggles is non-negotiable.

-

Ingestion: While less common in a laboratory setting, ingestion is expected to be harmful and may cause irritation to the mucous membranes.[8]

Toxicological Data Gaps

For many research chemicals, comprehensive toxicological data is unavailable. No data was found to classify this compound's long-term effects, such as carcinogenicity or mutagenicity.[5] This absence of data does not mean an absence of hazard. From a safety perspective, this information gap requires us to adopt a more conservative approach, handling the compound as potentially hazardous with unknown long-term effects and minimizing all routes of exposure.

Section 3: Exposure Control and Personal Protective Equipment (PPE)